2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolo-pyrimidine core structure, which is known for its biological activity and potential therapeutic uses.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the synthesis of selective a3 adenosine receptor antagonists . The A3 adenosine receptor plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo-pyrimidine core This can be achieved through a cyclization reaction involving hydrazine and a suitable benzyl derivative
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The triazolo-pyrimidine core can be reduced to form a corresponding amine.
Substitution: : The chloro-methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Corresponding amines.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a tool for studying biological processes, particularly those involving NADPH oxidase.
Medicine: : Its potential as a therapeutic agent for diseases related to oxidative stress and inflammation.
Industry: : It could be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and biological activity. Similar compounds include other triazolo-pyrimidine derivatives and NADPH oxidase inhibitors. the presence of the benzyl and chloro-methoxyphenyl groups distinguishes it from other compounds in this class.
List of Similar Compounds
VAS2870: : Another NADPH oxidase inhibitor with a similar triazolo-pyrimidine core.
Diphenyleneiodonium chloride: : A known NADPH oxidase inhibitor with a different core structure.
VAS3947: : A related compound with enhanced solubility and selectivity.
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-29-16-8-7-14(21)9-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWJPAYSZPGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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